Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This process includes the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, yielding 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to various biological effects such as the prevention of tumor cell metastasis .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
Zileuton: An inhibitor of 5-lipoxygenase used for the treatment of asthma.
Sertaconazole: An antifungal agent that inhibits the synthesis of ergosterol.
Uniqueness
Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to its specific structure, which includes a nitro group and two carboxylate groups
Properties
IUPAC Name |
methyl 3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S2/c1-26-19(23)17-16(12-4-2-3-5-14(12)28-17)20-18(22)15-9-10-8-11(21(24)25)6-7-13(10)27-15/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVRVAOYOIMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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